molecular formula C14H12FNO4S B3382314 4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid CAS No. 325721-48-0

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid

Cat. No.: B3382314
CAS No.: 325721-48-0
M. Wt: 309.31 g/mol
InChI Key: CLSQZYJXLKEAAT-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid” is a chemical compound with the molecular formula C14H12FNO4S and a molecular weight of 309.31 . It is a sulfonamide compound that has shown promise in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a fluoro-methylbenzenesulfonamido group . The presence of the fluorine atom and the sulfonamide group may significantly influence the compound’s reactivity and interactions with other molecules.

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It’s important to handle “4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid” with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

, and sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication

Biochemical Pathways

The specific biochemical pathways affected by 4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid are currently unknown. Sulfonamides typically interfere with the synthesis of folic acid in bacteria, disrupting DNA replication

Biochemical Analysis

Biochemical Properties

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of benzoic acid derivatives . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby influencing their activity. This interaction can lead to either the inhibition or activation of the enzymes, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of benzoic acid derivatives . The compound interacts with various enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its accumulation in certain tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with specific biomolecules, thereby influencing its biochemical and cellular effects.

Properties

IUPAC Name

4-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-8-11(15)4-7-13(9)21(19,20)16-12-5-2-10(3-6-12)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSQZYJXLKEAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201210
Record name 4-[[(4-Fluoro-2-methylphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325721-48-0
Record name 4-[[(4-Fluoro-2-methylphenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325721-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Fluoro-2-methylphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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